
The Pharmacokinetic Profile and Oral
Bioavailability of AMG 900: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1683941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has

been investigated as a potential therapeutic agent for various cancers.[1][2][3] Understanding

its pharmacokinetic (PK) and oral bioavailability is crucial for its development and clinical

application. This technical guide provides a comprehensive overview of the preclinical and

clinical pharmacokinetic properties of AMG 900, methods for its evaluation, and its mechanism

of action.

In Vitro and In Vivo Pharmacokinetics
AMG 900 has been characterized through a series of in vitro and in vivo studies in preclinical

species to predict its human pharmacokinetic profile.[1][4]

In Vitro Characteristics
In vitro studies have revealed that AMG 900 is rapidly metabolized in liver microsomes across

different species.[1][4] It is highly bound to plasma proteins, with a binding percentage greater

than 99%.[4][5] Despite being a weak substrate for P-glycoprotein (Pgp), it demonstrates good

passive permeability.[1][4]
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Parameter Observation Species

Metabolism
Rapidly metabolized in liver

microsomes.[1][4]
Mouse, Rat

Plasma Protein Binding >99%[4][5]
Mouse, Rat, Dog, Monkey,

Human

Permeability
Good passive permeability,

weak Pgp substrate.[1][4]
Not specified

Blood-to-Plasma Ratio
Similar across concentrations

tested.[4]
Not specified

Preclinical Pharmacokinetics in Animal Models
Following intravenous and oral administration in preclinical species, AMG 900 generally

exhibited low to moderate clearance and a small volume of distribution.[1][6] The terminal

elimination half-life was relatively short, ranging from 0.6 to 2.4 hours.[1][7] Oral absorption was

good in fasted animals, with bioavailability ranging from 31% to 107%.[1][7] The presence of

food was found to affect the rate of absorption in rats and the extent of absorption in dogs.[1][7]
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Species
Dosing
Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

T½ (h)

Oral
Bioavail
ability
(%)

Mouse IV 1 - - - - 31[4]

PO 5

198

(dose-

normaliz

ed)[4]

0.5 - 2[4] - -

Rat IV 0.5 - - -
0.6 -

2.4[1]

31 -

107[1]

PO 5 - 0.5 - 2[4] - -

Dog IV - - - -
0.6 -

2.4[1]

31 -

107[1]

PO -

6600

(dose-

normaliz

ed)[4]

0.5 - 2[4] - -

Monkey IV - - - -
0.6 -

2.4[1]
107[4]

PO - - 0.5 - 2[4] - -

Human Pharmacokinetics and Clinical Studies
Based on preclinical data, the human plasma clearance of AMG 900 was predicted to be low,

at 27.3 mL/h/kg, with a predicted volume of distribution at steady state of 93.9 mL/kg.[1][7]

A Phase 1 clinical trial in patients with advanced solid tumors showed that AMG 900 was

rapidly absorbed with a fast clearance, supporting once-daily dosing.[2] Another Phase 1 study

in patients with acute myeloid leukemia utilized a validated liquid chromatography-tandem

mass spectroscopy method for measuring AMG 900 concentrations in blood samples.[8]
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Experimental Protocols
In Vitro Metabolism
The metabolic stability of AMG 900 was assessed using liver microsomes from various

species. The intrinsic clearance (CLint) was determined, with values ranging from 130

µL/min/mg in mouse liver microsomes to 430 µL/min/mg in rat liver microsomes.[4][5] Gender

differences in metabolism were observed in rats, with male rats primarily showing hydroxylation

and subsequent sulfate conjugation, while female rats favored oxidation of the thiophene ring's

methyl group followed by conjugation to an acyl glucuronide.[3] This difference was attributed

to gender-specific CYP450 isoforms.[3]

In Vivo Pharmacokinetic Studies in Animals
Single-dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys.[6]

Following intravenous and oral administration, plasma samples were collected at various time

points and analyzed by LC-MS/MS to determine the concentrations of AMG 900.[6] Non-

compartmental analysis was used to calculate key pharmacokinetic parameters.[6] In some

studies, mice bearing human tumor xenografts were used to establish a pharmacokinetic-

pharmacodynamic (PK-PD) relationship.[9]

Mechanism of Action: Aurora Kinase Inhibition
AMG 900 is a pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.

[7][9] Inhibition of Aurora B, in particular, leads to the suppression of histone H3

phosphorylation, a critical event for chromosome condensation and segregation.[9][10] This

disruption of mitotic progression ultimately results in aborted cell division and apoptosis in

cancer cells.[7]
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Caption: Mechanism of action of AMG 900 as a pan-Aurora kinase inhibitor.

Pharmacokinetic Study Workflow
The evaluation of AMG 900's pharmacokinetics follows a standard drug development workflow,

beginning with in vitro assays and progressing through preclinical animal studies to clinical

trials in humans.
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Caption: General workflow for pharmacokinetic evaluation of AMG 900.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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